molecular formula C10H7ClN2O2 B2985284 Methyl 1-chloro-2,7-naphthyridine-3-carboxylate CAS No. 1250443-81-2

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate

Cat. No.: B2985284
CAS No.: 1250443-81-2
M. Wt: 222.63
InChI Key: MPTLYZXPSWAJOZ-UHFFFAOYSA-N
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Description

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. The compound has a molecular weight of 222.63 g/mol and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-2,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3-cyanopyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carboxylate group, followed by cyclization to form the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of naphthyridine-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the derivatives of the compound used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

This compound possesses the molecular formula C10H8ClN2O2 and a molecular weight of approximately 222.63 g/mol. The structure features a naphthyridine core with a chlorine atom and a carboxylate group at specific positions, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : The chlorine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : These reactions enable the formation of naphthyridine oxides and amine derivatives, respectively.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The compound has shown significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Anticancer Activity

The compound's anticancer properties are attributed to its ability to interact with DNA and proteins, disrupting normal cellular functions. Mechanisms include:

  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Compounds derived from this compound have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated various derivatives of naphthyridine for their antimicrobial properties, highlighting the superior activity of specific compounds against resistant strains. The results indicated that some derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics .
  • Anticancer Research :
    • Another investigation focused on the anticancer potential of this compound derivatives. The study reported significant cytotoxicity against several cancer cell lines, suggesting that these compounds could serve as leads for developing new cancer therapies .

The biological activity of this compound is primarily mediated through its interaction with molecular targets such as:

  • DNA Binding : The compound can intercalate into DNA strands, leading to disruption in replication and transcription processes.
  • Protein Interaction : By binding to proteins involved in cellular signaling pathways, it can alter their function and trigger apoptosis in cancer cells.

Properties

IUPAC Name

methyl 1-chloro-2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLYZXPSWAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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